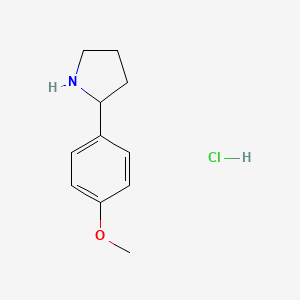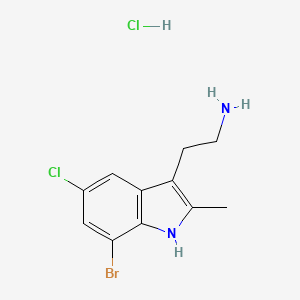
2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Übersicht
Beschreibung
“2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C10H12BrClN2 . It has a molecular weight of 275.57 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom, a chlorine atom, two nitrogen atoms, and a methyl group attached to an indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 275.57 . It should be stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that derivatives of indole, similar to the compound , possess significant antimicrobial properties. For instance, a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as against several fungal species, suggesting their potential as leads for developing new antimicrobial agents (Kumbhare et al., 2013).
Anticancer Properties
Modifications in the chemical structure of marine bisindole alkaloids, which are structurally related to the compound of interest, have been evaluated for changes in biological activities, particularly their anticancer properties. These studies found that certain structural changes can significantly affect the cytotoxic effect of these derivatives against tumor cell lines, highlighting the importance of specific functional groups in maintaining anticancer activity (Burattini et al., 2022).
DNA Interaction and Cytotoxicity
Cu(II) complexes with indole derivatives have shown to bind strongly with DNA and exhibit nuclease activity, leading to potential applications in cancer therapy. These complexes demonstrate a good DNA binding propensity and induce structural changes in DNA, which could be leveraged for targeted drug delivery systems or as part of chemotherapy regimens (Kumar et al., 2012).
Efflux Pump Inhibition
Indole derivatives have also been studied for their ability to inhibit bacterial efflux pumps, specifically the NorA efflux pump in Staphylococcus aureus. This action can restore the antibacterial activity of antibiotics against resistant strains, providing a novel approach to combating antibiotic resistance (Héquet et al., 2014).
Synthesis and Characterization of Schiff Bases
The synthesis and characterization of Schiff bases derived from indole compounds have been explored for their potential applications in various fields, including as intermediates in organic synthesis and material science. These studies contribute to the understanding of the chemical properties and reactivity of indole-based Schiff bases, laying the groundwork for further applications in drug design and development (Rajeswari & Santhi, 2019).
Eigenschaften
IUPAC Name |
2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2.ClH/c1-6-8(2-3-14)9-4-7(13)5-10(12)11(9)15-6;/h4-5,15H,2-3,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWLMCIOZDHFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)Cl)Br)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



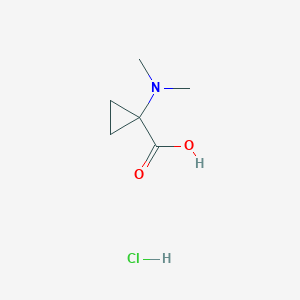

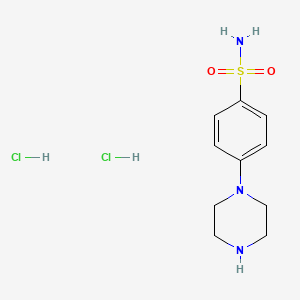

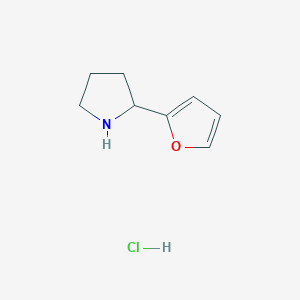
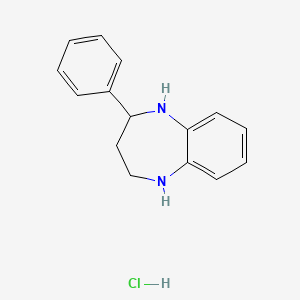
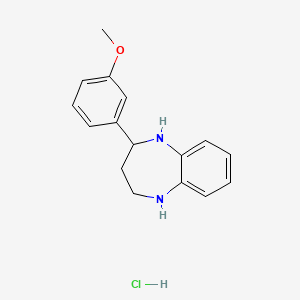


![1-Methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3077981.png)
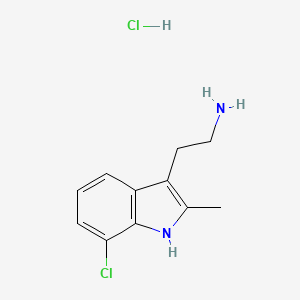
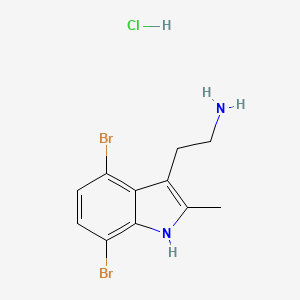
![{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078032.png)
